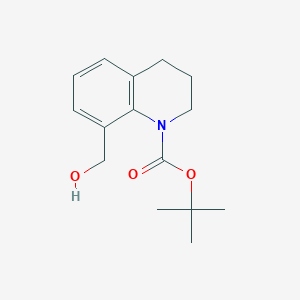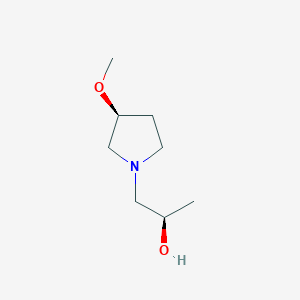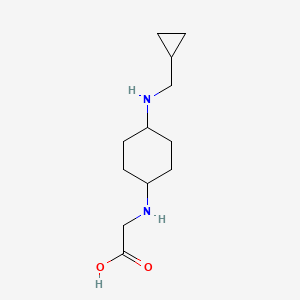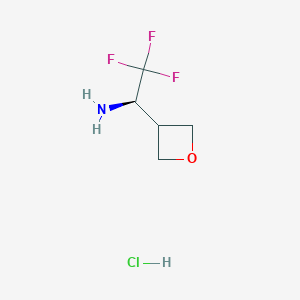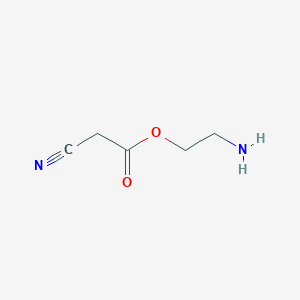![molecular formula C13H20BNO4 B11756144 (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol is an organic compound that contains a boronic acid functional group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol typically involves the reaction of 5-methyl-2-(2-hydroxyethoxy)phenylboronic acid with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ether, and the reaction temperature is carefully monitored to optimize yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The boronic acid group in this compound can undergo oxidation reactions to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling reaction, to form carbon-carbon bonds with various organic halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and organic halides in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Biology: Investigated for its potential as a tool in biological assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s interactions with molecular targets can modulate biological pathways, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Boronic acid, B-[5-methyl-2-[2-(4-morpholinyl)ethoxy]phenyl]-
- Phenylboronic acid derivatives
- Morpholine-containing boronic acids
Comparison: (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol is unique due to the presence of both the morpholine and boronic acid groups, which confer distinct chemical reactivity and biological activity. Compared to other boronic acid derivatives, this compound offers a combination of properties that make it particularly useful in specific synthetic and medicinal applications.
Eigenschaften
Molekularformel |
C13H20BNO4 |
|---|---|
Molekulargewicht |
265.12 g/mol |
IUPAC-Name |
[5-methyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c1-11-2-3-13(12(10-11)14(16)17)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3 |
InChI-Schlüssel |
KEECYKFFPMVRQY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C)OCCN2CCOCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
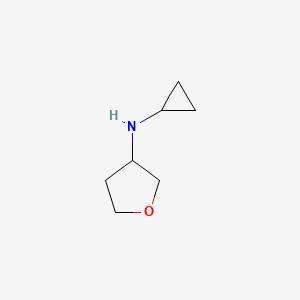

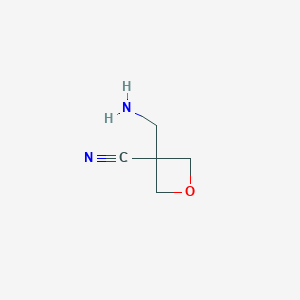
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
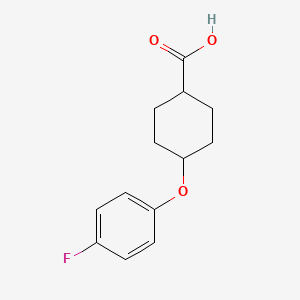
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)
